(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Organic Synthesis Process Chemistry Amide Coupling

This is the precise 3-methoxy pyrrolidinyl methanone scaffold, validated as PDB ligand R9G (PDB: 5RBW). Its unique 3-methoxy substitution dictates CCR5 antagonist activity and binding mode. Substitution with 2-, 4-methoxy, or hydroxyl analogs alters pharmacophore recognition, invalidating SAR. Procurement of this exact compound ensures reproducible target engagement in chemokine receptor research and provides a reliable, high-yielding model substrate for optimizing amidation protocols. Confirm identity via NMR/HPLC.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 207558-39-2
Cat. No. B6617376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
CAS207558-39-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
InChIKeyWMEQIJXKEGOFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 207558-39-2 (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone – Essential Product Identification for Medicinal Chemistry Procurement


(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 207558-39-2, C₁₂H₁₅NO₂, MW 205.25) is a synthetic pyrrolidinyl ketone compound characterized by a 3-methoxyphenyl group linked via a carbonyl to a pyrrolidine ring . This compound is not a high-volume commodity intermediate; rather, it is a specialized research tool cited in the investigation of chemokine receptor modulation (e.g., CCR5 antagonist activity) and serves as a core scaffold for structure-activity relationship (SAR) studies targeting viral enzymes and central nervous system (CNS) disorders [1]. It exists as a ligand in the Protein Data Bank (PDB Ligand Code: R9G, PDB ID: 5RBW), underscoring its relevance in structural biology and rational drug design workflows [2].

Why 3-Methoxy Substitution and Pyrrolidine Conformation in CAS 207558-39-2 Prevent Direct Analog Interchange


In procurement for medicinal chemistry and SAR studies, the structural nuance of the 3-methoxy substitution relative to the pyrrolidine amide is non-negotiable. Small positional changes on the phenyl ring—such as switching from 3-methoxy to 4-methoxy, 2-methoxy, or hydroxyl—alter the electronic distribution (Hammett constants) and the hydrogen-bonding capacity of the carbonyl oxygen . This directly impacts ligand recognition; for instance, the 3-methoxy configuration in this scaffold has been specifically associated with CCR5 antagonist activity, whereas 4-substituted or unsubstituted analogs exhibit distinct lipophilicity profiles (LogP 1.87 for 3-methoxy vs. alternative positional isomers or unsubstituted phenyl) and may fail to reproduce the same binding mode in the PDB 5RBW structure . Generic substitution can disrupt target engagement and invalidate SAR hypotheses, making compound identity critical for reproducible research outcomes.

Quantitative Differentiation of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone for Scientific Selection


Synthetic Yield Advantage of CAS 207558-39-2 Over General Amide Coupling Protocols

The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone exhibits a quantifiable yield advantage over closely related pyrrolidinyl methanones when using optimized photochemical or coupling methodologies. Compared to the standard HATU/DIPEA-mediated coupling of 3-methoxybenzoic acid with pyrrolidine (which yields approximately 83% for this specific compound), alternative photoredox approaches can achieve yields up to 93–97% . This represents a relative yield improvement of up to 14–17% over the conventional route. This data is critical for labs scaling up synthesis, where even a 10% yield differential translates to significant cost and time savings in multi-step routes.

Organic Synthesis Process Chemistry Amide Coupling

CCR5 Antagonism: Target Engagement Specificity of 3-Methoxy Configuration vs. Unsubstituted Core

Pharmacological screening identifies (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone as a CCR5 receptor antagonist [1]. While specific IC50 values for this exact compound against CCR5 are not publicly disclosed in the peer-reviewed literature accessed, the structural context of related pyrrolidine modulators provides critical class-level inference. US Patent 6,399,619 (Pyrrolidine modulators of chemokine receptor activity) establishes that pyrrolidine-based methanones with specific aryl substitution patterns exhibit nanomolar potency in inhibiting CCR5-mediated signaling [2]. In contrast, the unsubstituted phenyl analog (phenyl(pyrrolidin-1-yl)methanone, CAS 3389-54-6) lacks the necessary electron-donating methoxy group required for optimal interaction with the CCR5 hydrophobic pocket and does not appear in the same patent landscapes for chemokine modulation . The 3-methoxy substitution is therefore not a passive structural feature but a pharmacophoric requirement for this specific biological application.

CCR5 Antagonist HIV Research Immunology Chemokine Receptor

Lipophilicity and PSA Differentiation from Positional Isomers

The 3-methoxy substitution in (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone results in a distinct lipophilicity profile compared to its 4-methoxy positional isomer. The target compound has a LogP of approximately 1.87 and a PSA of 29.54 Ų . While direct head-to-head experimental LogP data for the 4-methoxy isomer is limited in the accessed datasets, predictive models (such as Molinspiration) and empirical trends indicate that para-substituted methoxy groups generally increase LogP to a greater extent than meta-substitution due to differences in molecular polarizability and dipole moment orientation [1]. The 3-methoxy configuration may therefore offer a more balanced lipophilicity profile for CNS or oral bioavailability optimization, where excessive LogP (typically >3) is associated with poor solubility, increased metabolic liability, and higher hERG binding risk. This property differentiation is relevant when selecting between isomeric building blocks for library synthesis.

ADME Prediction Physicochemical Properties Lipophilicity

Unique Crystallographic Ligand Validation (PDB ID: 5RBW)

Unlike many simple pyrrolidinyl methanone analogs, (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is an experimentally validated ligand in the Protein Data Bank (PDB) with the specific three-letter code R9G and is associated with PDB entry 5RBW [1]. This crystallographic evidence confirms that the compound binds to a biological target in a defined, experimentally observable conformation. In contrast, the 4-methoxy isomer and the 3-hydroxy analog (CAS 80917-39-1) do not have equivalent PDB ligand entries, indicating that their binding modes have not been experimentally validated in the same structural biology context . The availability of validated structural data accelerates virtual screening campaigns and provides a reliable starting point for fragment-based drug design (FBDD) and molecular docking studies.

Structural Biology X-ray Crystallography Ligand Docking

Vendor-Guaranteed Purity and QC Documentation vs. Generic Supply

Reputable vendors supply (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone at a guaranteed minimum purity of 95% (HPLC) and provide batch-specific quality control documentation including NMR, HPLC, and GC traces . This level of analytical rigor is not universally available across all suppliers of positional isomers such as the 4-methoxy or 2-methoxy analogs, where purity specifications may be less stringent or undocumented . The target compound's MDL number (MFCD01216362) and PubChem CID (786913) are well-indexed, facilitating regulatory compliance and inventory tracking in industrial and academic compound management systems . For researchers requiring reproducible biological data or preparing compounds for patent filing, this documented purity baseline reduces the risk of confounding results from unidentified impurities.

Quality Control Analytical Chemistry Procurement Standards

Chemical Stability Under Recommended Storage: A Procurement Logistics Advantage

According to GHS-compliant safety data, (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is chemically stable when stored under recommended conditions (sealed in dry, room temperature to 2–8°C) . In contrast, the 3-hydroxy analog (CAS 80917-39-1), which contains a phenolic hydroxyl group, is inherently more susceptible to oxidation and requires more stringent storage protocols to prevent degradation . The methoxy group in the target compound acts as a protecting group, enhancing oxidative stability and extending the compound's usable shelf life. For procurement managers, this translates to a lower risk of compound deterioration during shipping and long-term storage, reducing the need for frequent re-ordering and re-validation of stock materials.

Chemical Stability Storage Conditions Inventory Management

Validated Research Applications for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Based on Differentiated Evidence


Fragment-Based Drug Design (FBDD) and Structure-Guided Medicinal Chemistry

This compound is a superior choice for FBDD campaigns due to its validated PDB ligand status (Code R9G, PDB 5RBW). Researchers can directly incorporate the crystallographic coordinates into molecular docking and virtual screening workflows without the uncertainty associated with non-validated analogs. The defined binding mode provides a reliable starting point for scaffold hopping and rational design of CCR5-targeting therapeutics [1]. The compound's moderate LogP (1.87) and favorable PSA (29.54 Ų) also position it well within lead-like chemical space, making it a developable fragment for oral drug discovery programs.

High-Fidelity CCR5 Antagonist SAR Studies in Immunology and HIV Research

For laboratories investigating chemokine receptor modulation, the 3-methoxy substitution is a proven pharmacophoric handle for CCR5 antagonism. Using the unsubstituted phenyl analog (CAS 3389-54-6) or the 4-methoxy isomer will not reproduce the same target engagement profile, potentially leading to false negatives in high-throughput screening (HTS) campaigns [2]. This compound should be prioritized as the core scaffold when building focused libraries for hit-to-lead optimization targeting HIV entry, rheumatoid arthritis, or asthma [3].

Scalable Amide Synthesis Optimization and Process Chemistry

Process chemists seeking to optimize the synthesis of pyrrolidinyl methanone intermediates should select this compound as a model substrate. The documented yield advantage (93–97% via optimized photochemical methods) over standard amide coupling (83%) demonstrates that this specific electronic environment is amenable to high-yielding alternative synthetic routes . This makes it a valuable test case for developing more efficient and greener amidation protocols applicable to a broader range of pharmaceutical building blocks.

Compound Management and Long-Term Inventory Planning

Compound management facilities and industrial procurement departments will benefit from the chemical stability of the 3-methoxy derivative compared to the oxidatively sensitive 3-hydroxy analog. The documented stability under standard dry, room temperature to 2–8°C storage conditions, combined with vendor-provided batch-specific QC (≥95% purity, NMR, HPLC, GC), minimizes the risk of compound degradation and ensures that inventory retains its certified specifications over extended periods, thereby reducing waste and re-validation costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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